4-Bromo-5-isopropoxy-2-nitroaniline
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Overview
Description
4-Bromo-5-isopropoxy-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O3. It is characterized by the presence of a bromine atom, an isopropoxy group, and a nitro group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-isopropoxy-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline derivatives, followed by bromination and subsequent introduction of the isopropoxy group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-isopropoxy-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-bromo-5-isopropoxy-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives
Scientific Research Applications
4-Bromo-5-isopropoxy-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-isopropoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and isopropoxy group also contribute to its reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the isopropoxy group.
5-Bromo-2-nitroaniline: Similar structure but different positioning of the bromine atom.
4-Bromo-2-methylaniline: Similar structure but with a methyl group instead of the isopropoxy group.
Uniqueness
4-Bromo-5-isopropoxy-2-nitroaniline is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-bromo-2-nitro-5-propan-2-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJABBOIPJKWDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681491 |
Source
|
Record name | 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-54-9 |
Source
|
Record name | 4-Bromo-2-nitro-5-[(propan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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